methyl 4-propylcyclohexane-1-carboxylate, Mixture of diastereomers
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Overview
Description
Methyl 4-propylcyclohexane-1-carboxylate, a mixture of diastereomers, is an organic compound with the molecular formula C11H20O2 It is a derivative of cyclohexane, featuring a carboxylate ester functional group and a propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-propylcyclohexane-1-carboxylate typically involves the esterification of 4-propylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The mixture of diastereomers is obtained due to the presence of chiral centers in the cyclohexane ring, leading to different spatial arrangements of the substituents.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The separation of diastereomers can be achieved through chromatographic techniques or crystallization methods, depending on the desired purity and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-propylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The propyl group can undergo substitution reactions, such as halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 4-propylcyclohexane-1-carboxylic acid.
Reduction: 4-propylcyclohexane-1-methanol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-propylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in stereochemical studies.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of methyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with biological pathways. The propyl group and cyclohexane ring contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-butylcyclohexane-1-carboxylate: Similar structure but with a butyl group instead of a propyl group.
Methyl 4-ethylcyclohexane-1-carboxylate: Contains an ethyl group instead of a propyl group.
Methyl 4-methylcyclohexane-1-carboxylate: Features a methyl group instead of a propyl group.
Uniqueness
Methyl 4-propylcyclohexane-1-carboxylate is unique due to the specific arrangement of its substituents, leading to distinct stereochemical properties and reactivity. The presence of a propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Properties
CAS No. |
1823546-39-9 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.3 |
Purity |
95 |
Origin of Product |
United States |
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